3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar structures often have low solubility in water and high solubility in organic solvents .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyrimido[5,4-b]indole Derivatives: Research by Shestakov et al. (2009) describes the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates, which are structurally related to the compound . These derivatives are synthesized through reactions with aryl isocyanates, isothiocyanates, and cyanamides, resulting in various pyrimido[5,4-b]indole derivatives with potential pharmaceutical applications (Shestakov et al., 2009).
Chemical Analysis and Characterization
- Analytical Characterization of Similar Compounds: Manolov et al. (2020) describe the preparation of a compound with a fragment similar to the specified compound, showcasing the importance of thorough analytical characterization, including NMR, UV, IR, and mass spectral data, for novel chemical entities. Such characterization is crucial for understanding the properties and potential applications of these compounds (Manolov et al., 2020).
Potential Medicinal Chemistry Applications
- Synthesis of N-Pyridinyl(methyl)-indole Propanamides: Dassonville et al. (2008) report the synthesis of N-pyridinyl(methyl)indolylpropanamides, which are non-acidic NSAIDs. This study demonstrates the potential of modifying the indole structure, similar to our compound of interest, for medicinal chemistry applications, particularly in the development of anti-inflammatory drugs (Dassonville et al., 2008).
Agricultural Chemistry Applications
- Herbicidal Activity of Pyrimido[5,4-b]indole Derivatives: Wang et al. (2017) discuss the synthesis of pyrimido[5,4-b]indole derivatives with significant herbicidal activity. These findings suggest potential applications of similar compounds in agricultural chemistry, particularly as protoporphyrinogen oxidase inhibitors (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound this compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays an essential role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound this compound targets this pathway, affecting downstream effects such as cell proliferation, migration, and angiogenesis .
Result of Action
In vitro, the compound this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-13(2)14-4-3-5-16(10-14)25-19(28)8-9-27-12-24-20-17-11-15(23)6-7-18(17)26-21(20)22(27)29/h3-7,10-13,26H,8-9H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHHCUWQMNCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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